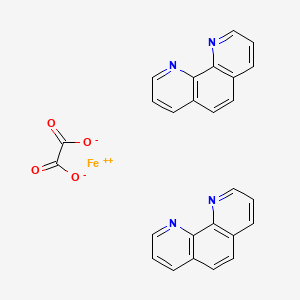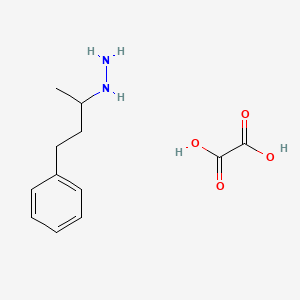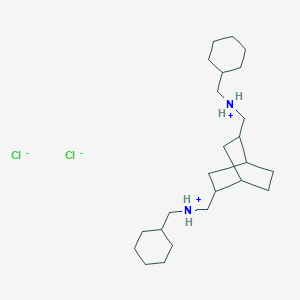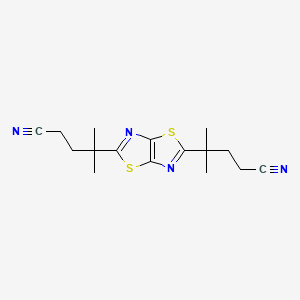
Fmoc-Dap{(tBu)Ser-Boc}-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Dap{(tBu)Ser-Boc}-OH is a compound used primarily in the field of peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups, and the serine residue is protected by a tert-butyl (tBu) group. This compound is essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap{(tBu)Ser-Boc}-OH typically involves multiple steps, starting with the protection of the amino groups on diaminopropionic acid. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Boc group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions . The serine residue is protected by reacting it with tert-butyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of solid-phase synthesis techniques allows for the efficient production of this compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Dap{(tBu)Ser-Boc}-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc, Boc, and tBu protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF). The tBu group is also removed using TFA.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences and structures. The deprotected amino acid residues can be further reacted to form longer peptide chains or modified to introduce specific functional groups .
Wissenschaftliche Forschungsanwendungen
Fmoc-Dap{(tBu)Ser-Boc}-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Wirkmechanismus
The mechanism of action of Fmoc-Dap{(tBu)Ser-Boc}-OH involves the sequential addition of amino acids to a growing peptide chain. The Fmoc group protects the amino group during the coupling reaction, preventing unwanted side reactions. The Boc and tBu groups protect the side chains of the amino acids, ensuring the correct sequence and structure of the final peptide . The deprotection steps remove these protecting groups, allowing the peptide to fold into its native conformation and exhibit its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Dap(Boc)-OH: Similar structure but lacks the serine residue.
Fmoc-Ser(tBu)-OH: Contains only the serine residue with Fmoc and tBu protecting groups.
Fmoc-Lys(Boc)-OH: Contains lysine instead of diaminopropionic acid.
Uniqueness
Fmoc-Dap{(tBu)Ser-Boc}-OH is unique due to the presence of both diaminopropionic acid and serine residues, each protected by specific groups. This allows for the synthesis of peptides with complex sequences and structures, making it a valuable tool in peptide synthesis and research .
Eigenschaften
Molekularformel |
C30H39N3O8 |
|---|---|
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H39N3O8/c1-29(2,3)40-17-24(33-28(38)41-30(4,5)6)25(34)31-15-23(26(35)36)32-27(37)39-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,34)(H,32,37)(H,33,38)(H,35,36)/t23-,24-/m0/s1 |
InChI-Schlüssel |
IJIRUYKUJDZKIA-ZEQRLZLVSA-N |
Isomerische SMILES |
CC(C)(C)OC[C@@H](C(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OCC(C(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


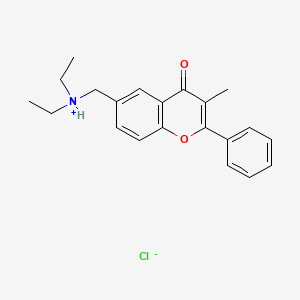
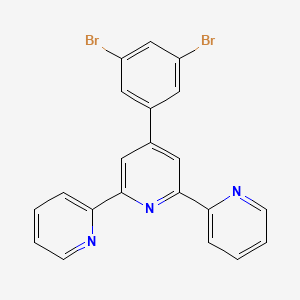
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)


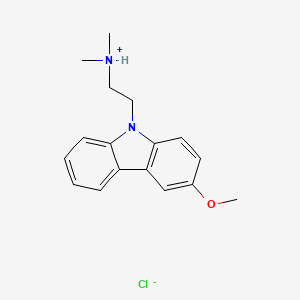

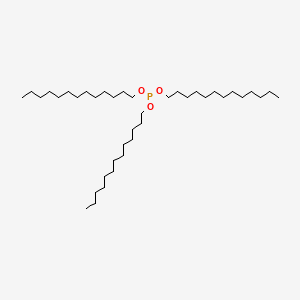
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
